REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:10]([F:13])([F:12])[F:11])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][OH:9]>C(Cl)Cl.O=[Mn]=O>[F:1][C:2]1[C:3]([C:10]([F:12])([F:13])[F:11])=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=[O:9]
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1CO)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under mildly reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |